5-Fluoro-2-(oxiran-2-yl)pyridine
Overview
Description
5-Fluoro-2-(oxiran-2-yl)pyridine is a fluorinated pyridine derivative with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an oxirane (epoxide) group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Fluoro-2-(oxiran-2-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . Industrial production methods often involve bulk custom synthesis and procurement, ensuring high purity and consistency .
Chemical Reactions Analysis
5-Fluoro-2-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium nitrite for diazotization, hydrogen fluoride for fluorination, and various reducing agents for reduction reactions. Major products formed from these reactions include fluorinated alcohols and diols.
Scientific Research Applications
5-Fluoro-2-(oxiran-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(oxiran-2-yl)pyridine involves its interaction with molecular targets through its fluorine and epoxide groups. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it less basic and more reactive in certain conditions. The epoxide group can undergo ring-opening reactions, forming reactive intermediates that can interact with various biological targets .
Comparison with Similar Compounds
5-Fluoro-2-(oxiran-2-yl)pyridine can be compared with other fluorinated pyridines and epoxide-containing compounds:
2-Fluoropyridine: Lacks the epoxide group, making it less reactive in certain chemical reactions.
3-Fluoropyridine: Similar to 2-Fluoropyridine but with the fluorine atom at the 3-position.
Epoxybutane: Contains an epoxide group but lacks the pyridine ring, resulting in different chemical properties
Properties
IUPAC Name |
5-fluoro-2-(oxiran-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-5-1-2-6(9-3-5)7-4-10-7/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMLHJMTXVJMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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